molecular formula C23H48O B14680580 10-Tricosanol CAS No. 39754-84-2

10-Tricosanol

Cat. No.: B14680580
CAS No.: 39754-84-2
M. Wt: 340.6 g/mol
InChI Key: KVMJHXNXPYWTAM-UHFFFAOYSA-N
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Description

10-Tricosanol, identified by CAS number 39754-84-2, is a long-chain fatty alcohol with the molecular formula C23H48O and a molecular weight of 340.63 g/mol . As a secondary alcohol, it belongs to the class of fatty alcohols, which are aliphatic compounds consisting of a chain of at least six carbon atoms . This structural class is known for its lipid-like properties and typically low water solubility . While specific biological activities and research applications for 10-Tricosanol are not extensively detailed in the literature, related long-chain alcohols (tricosanols) are subjects of research in various fields. For instance, studies on plant cuticular wax biosynthesis investigate the role of long-chain lipids as building blocks for protective surface layers . Furthermore, policosanols, which are mixtures of long-chain aliphatic alcohols, are researched for their presence in specific plant sources like green tea leaves, indicating a broader interest in the properties and composition of these compounds in natural products . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tricosan-10-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O/c1-3-5-7-9-11-12-13-14-16-18-20-22-23(24)21-19-17-15-10-8-6-4-2/h23-24H,3-22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMJHXNXPYWTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541315
Record name Tricosan-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39754-84-2
Record name Tricosan-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution of Tricosanols in Biological Matrices

Plant-Derived Tricosanols

In the plant kingdom, tricosanols are primarily found as components of surface lipids, contributing to the protective functions of the plant cuticle.

The outer surface of terrestrial plants is covered by a cuticle, a hydrophobic layer essential for preventing water loss and protecting against environmental stresses. google.comnih.gov This cuticle is composed of a cutin polymer matrix and a complex mixture of solvent-soluble lipids known as cuticular waxes. nih.govplos.org These waxes are comprised of very-long-chain fatty acids (VLCFAs) and their derivatives, which include alkanes, aldehydes, ketones, and primary alcohols. google.complos.org

Long-chain primary alcohols are integral components of these waxy coatings. cleaninginstitute.org While the specific composition of cuticular wax varies significantly between plant species, fatty alcohols with chain lengths from C22 to C32 are common in terrestrial plants. cleaninginstitute.org Tricosanol, a 23-carbon alcohol, falls within this category and is used in laboratory settings as an internal standard for the analysis of plant cuticular waxes due to its presence in these matrices. google.comulisboa.pt

Research has identified tricosanols in various specific plant species and tissues. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for their detection.

Dryopteris filix mas L. (Male Fern): The solid alcohol fraction extracted from the oleoresin of the male fern rhizome has been shown to contain 1-tricosanol (B1205550). oliveoilsource.com

Polianthes tuberosa (Tuberose): 1-Tricosanol has been successfully isolated from the bulbs of this fragrant flowering plant. ebi.ac.ukresearchgate.net

Centaurea austro-anatolica: The aerial parts of this plant have been identified as a source of 1-tricosanol. ebi.ac.uk

Ulva lactuca (Sea Lettuce): Bioactive compounds identified in this green seaweed through GC-MS analysis include 1-tricosanol. ebi.ac.ukjmaterenvironsci.com

Thesium humile Vahl: Phytochemical studies of this parasitic herb have indicated the presence of tricosanol-12 in its petroleum extract. scirp.org

Phoenix dactylifera (Date Palm): While date palm fruits are a rich source of a wide range of secondary metabolites, including numerous phenolic compounds and flavonoids, specific documentation on the presence of tricosanols in this species was not prominent in the reviewed literature. tmrjournals.comgoogle.com

Barley Sprouts (Hordeum vulgare L.): Tricosanol is a known component of the policosanols found in barley sprouts. mdpi.comgoogle.com One study quantified the tricosanol content in barley sprouts to be 3.46 mg per 100 grams. mdpi.com

Olive Oils (Olea europaea): The fatty alcohol fraction in olive oil primarily consists of even-chain alcohols. jmaterenvironsci.com However, odd-chain alcohols such as tricosanol may also be present in trace amounts. jmaterenvironsci.com

Table 1: Presence of Tricosanol Isomers in Selected Botanical Species

Botanical Species Tissue/Extract Tricosanol Isomer Identified Reference(s)
Dryopteris filix mas L. Rhizome oleoresin 1-Tricosanol oliveoilsource.com
Polianthes tuberosa Bulbs 1-Tricosanol ebi.ac.ukresearchgate.net
Centaurea austro-anatolica Aerial parts 1-Tricosanol ebi.ac.uk
Ulva lactuca Whole organism 1-Tricosanol ebi.ac.ukjmaterenvironsci.com
Thesium humile Vahl Petroleum extract 12-Tricosanol scirp.org
Barley Sprouts Sprouts Tricosanol (isomer not specified) mdpi.comgoogle.com
Olive Oil Oil Tricosanol (trace amounts) jmaterenvironsci.com

The position of the hydroxyl (-OH) group on the 23-carbon chain defines the isomer of tricosanol. The most frequently identified isomer in plant extracts is 1-tricosanol , where the hydroxyl group is located on the terminal carbon atom. oliveoilsource.comebi.ac.ukresearchgate.net This form is also known as n-tricosanol or tricosan-1-ol. researchgate.net

Other isomers have also been reported. A phytochemical examination of Thesium humile Vahl indicated the presence of 12-tricosanol from a petroleum extract. scirp.org In scientific literature, there is a notable scarcity of information regarding the natural occurrence of 10-tricosanol in plant extracts.

Presence in Specific Botanical Species and Tissues (e.g., Dryopteris filix mas L., Polianthes tuberosa, Centaurea austro-anatolica, Ulva lactuca, Thesium humile Vahl, Phoenix dactylifera, barley sprouts, olive oils)

Microbial Production and Metabolites

Tricosanols are not exclusive to the plant kingdom and have been detected in metabolites produced by certain bacteria and fungi.

Metabolic profiling of bacterial cultures has led to the identification of tricosanols, suggesting their role in microbial processes or as byproducts of metabolic pathways.

Pediococcus acidilactici BD16: In a study analyzing the metabolic changes during the fermentation of buttermilk, 1-Tricosanol was detected in samples fermented with the bacterium Pediococcus acidilactici BD16. nih.gov

Bacterial Assisted Phytoremediation: In an experiment involving the phytoremediation of heavy metals, mung bean seedlings (Vigna radiata) were inoculated with bacteria and grown in chromium-stressed soil. mdpi.com Under these conditions, 1-Tricosanol was identified as a major metabolite, accounting for 25.58% of the compounds detected in the methanolic layer of the plant extract. mdpi.com

Table 2: Detection of Tricosanol in Bacterial Cultures and Processes

Bacterial Species/Process Matrix Tricosanol Isomer Identified Finding Reference(s)
Pediococcus acidilactici BD16 Fermented Buttermilk 1-Tricosanol Detected in metabolic profile. nih.gov
Bacterial Assisted Phytoremediation Inoculated Vigna radiata 1-Tricosanol Identified as a major metabolite (25.58%) under chromium stress. mdpi.com

Fungi produce a vast array of secondary metabolites, which are compounds not essential for normal growth but often provide an advantage in their environment. researchgate.net These metabolites include a wide range of chemical structures, and some fungi have been found to produce tricosanols. researchgate.net

Ampelomyces quisqualis: This mycoparasitic fungus is used as a biocontrol agent against powdery mildew. GC-MS analysis of crude extracts from A. quisqualis identified 1-Tricosanol as one of the bioactive compounds, although it was present in low abundance (0.519%).

Paecilomyces sp.: An endophytic fungus from the genus Paecilomyces was found to produce a crude extract containing several long-chain primary alcohols, including 1-tricosanol. nih.gov

Detection in Bacterial Cultures and Metabolic Pathways (e.g., Pediococcus acidilactici BD16, bacterial assisted phytoremediation by inoculated Vigna radiata)

Inclusion in Complex Lipid Mixtures (e.g., Policosanols)

Tricosanol, a long-chain saturated primary alcohol with a 23-carbon backbone, is found in nature as a constituent of more complex lipid mixtures, most notably policosanols. Policosanols are defined as natural mixtures of high molecular weight aliphatic primary alcohols, with carbon chain lengths typically ranging from 20 to 36 carbons. researchgate.netgoogle.com These mixtures are prominent components of plant epicuticular waxes and are also found in sources like beeswax. researchgate.netresearchgate.net

While policosanols are widely distributed, their exact composition varies significantly depending on the natural source. google.com Research indicates that the most abundant components in many policosanol mixtures are octacosanol (B124162) (C28), triacontanol (B1677592) (C30), and hexacosanol (C26). dovepress.comresearchgate.net In contrast, tricosanol (C23) is typically identified as a minor or trace component. For instance, a detailed analysis of a commercial policosanol product derived from sugar cane wax determined that tricosanol constituted less than 1% of the total alcohol content, alongside other minor alcohols like heptacosanol (C27). nih.gov

Detailed research findings have confirmed the presence of tricosanol in the waxes of various plants. It has been identified as a component of the cuticular wax of Salicornia europaea, a salt-tolerant plant. mdpi.com In this plant, the alcohol fraction of the wax is significant, and its composition, including tricosanol, changes in response to environmental stressors like increased salinity. mdpi.com

Studies on cereal sprouts have provided specific quantitative data on tricosanol content. An analysis of barley sprouts identified nine different policosanols, with tricosanol present at a concentration of 3.46 mg per 100 g of dry weight. mdpi.com Similarly, comprehensive analyses of Korean oat (Avena sativa L.) seedlings have detected tricosanol among nine other policosanols. mdpi.com The concentration of these alcohols, including tricosanol, was found to vary based on the cultivar and the growth stage of the seedlings. mdpi.comresearchgate.net For example, in one study, the tricosanol content in oat seedlings ranged from 2.6 to 4.5 mg/100g depending on the number of days after sprouting. mdpi.com

While policosanols primarily contain primary alcohols like 1-tricosanol, other isomers of tricosanol exist in different biological matrices. A notable example is the secondary alcohol 11-tricosanol, which has been identified as a component of wax esters in the grasshopper Melanoplus sanguinipes. nih.gov These esters are characterized by a T-shaped molecular geometry, which is fundamentally different from the linear structure of primary alcohol esters found in plant waxes. nih.gov

The following tables present detailed research findings on the composition of policosanols from various natural sources, highlighting the relative content of tricosanol where identified.

Table 1: Policosanol Composition in Barley Sprouts

CompoundChemical FormulaContent (mg/100 g)
EicosanolC20H42O1.32
HeneicosanolC21H44O0.45
DocosanolC22H46O15.28
TricosanolC23H48O3.46
TetracosanolC24H50O46.65
HexacosanolC26H54O299.39
HeptacosanolC27H56O8.35
OctacosanolC28H58O19.82
TriacontanolC30H62O2.27
Data sourced from a study on bioactive compounds in barley sprouts. mdpi.com

Table 2: Average Policosanol Content Across Five Oat Cultivars at 11 Days Growth

CompoundChemical FormulaAverage Content (mg/100 g)
EicosanolC20H42O3.3
HeneicosanolC21H44O1.0
DocosanolC22H46O10.1
TricosanolC23H48O3.5
TetracosanolC24H50O18.1
HexacosanolC26H54O490.0
HeptacosanolC27H56O3.9
OctacosanolC28H58O10.1
TriacontanolC30H62O1.7
Data represents the average content from 'Daean', 'Samhan', 'Daeyang', 'Shinhan', and 'Gwanghan' oat cultivars grown for 11 days. mdpi.com

Biosynthetic Pathways and Metabolic Regulation of Tricosanols

Enzymatic Mechanisms in Plant Lipid Biosynthesis

The formation of 10-tricosanol and other very-long-chain fatty alcohols (VLCFAs) originates from the de novo synthesis of C16 and C18 fatty acids in the plastids of epidermal cells. frontiersin.orgoup.com These initial fatty acids are then transported to the endoplasmic reticulum, where they undergo a series of elongation and modification reactions to produce the diverse array of compounds found in cuticular wax. oup.combiorxiv.org

Role of Fatty Acyl-CoA Reductases (FARs) in Primary Alcohol Production

A crucial step in the biosynthesis of 10-tricosanol is the reduction of a very-long-chain fatty acyl-CoA to a primary alcohol. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). mdpi.comresearchgate.netresearchgate.net FARs are NADPH-dependent enzymes that facilitate the two-step reduction of fatty acyl-CoAs, first to an aldehyde intermediate and then to a primary fatty alcohol. nih.gov

These enzymes are integral to the production of various lipid-based protective barriers in plants, including cuticular wax, suberin, and sporopollenin (B1173437). mdpi.comresearchgate.net Plant FARs can be categorized based on their subcellular location: those localized to the endoplasmic reticulum are typically involved in the synthesis of cuticular waxes and suberin, while plastid-localized FARs are primarily associated with sporopollenin biosynthesis. mdpi.com The specificity of different FAR enzymes for fatty acyl-CoA substrates of varying chain lengths contributes to the diversity of primary alcohols found in plant waxes. nih.gov For instance, in Arabidopsis thaliana, several FARs have been identified with varying substrate specificities, producing primary alcohols ranging from C18 to C24. nih.gov

The expression of FAR genes is often tissue-specific and can be induced by various developmental and environmental signals, highlighting their importance in plant adaptation and protection. researchgate.net

Elongation of Very Long-Chain Fatty Acid Precursors

The substrates for FARs, the very-long-chain fatty acyl-CoAs, are themselves products of a multi-enzyme complex known as the fatty acid elongase (FAE) complex, located in the endoplasmic reticulum. oup.comnih.gov This complex extends the carbon chain of C16 and C18 fatty acids by sequentially adding two-carbon units derived from malonyl-CoA. rroij.com

The FAE complex consists of four core enzymes that carry out a cycle of four reactions:

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and determines the final chain length of the fatty acid. rroij.commdpi.com

Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR). rroij.com

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule. rroij.com

Reduction: Finally, an enoyl-CoA reductase (ECR) catalyzes the second reduction step, yielding a saturated acyl-CoA that is two carbons longer than the initial substrate. rroij.com

This cycle is repeated until the desired chain length, such as the C23 precursor for 10-tricosanol, is achieved. The specificity of the KCS enzyme is a key determinant of the final composition of the VLCFA pool available for subsequent modification into alcohols, alkanes, and other wax components. oup.comnih.gov

Relationship to Alkane, Aldehyde, and Ketone Biosynthesis Pathways

The biosynthesis of primary alcohols like 10-tricosanol is part of a larger metabolic network that also produces other major components of cuticular wax, including alkanes, aldehydes, and ketones. frontiersin.orgresearchgate.net These pathways all utilize the same pool of very-long-chain fatty acyl-CoAs produced by the FAE complex.

There are two primary modification pathways branching from the VLCFA pool:

Acyl-Reduction Pathway (Alcohol-Forming): This pathway, involving the action of FARs as described above, leads to the production of primary alcohols and, subsequently, wax esters, which are formed by the esterification of a primary alcohol and a fatty acid. frontiersin.orgbiorxiv.orgresearchgate.net

Decarbonylation Pathway (Alkane-Forming): This pathway generates aldehydes, alkanes, secondary alcohols, and ketones. frontiersin.orgbiorxiv.orgresearchgate.net It is thought that the VLCFA is first reduced to an aldehyde. This aldehyde can then be decarbonylated to form an alkane with one less carbon atom. frontiersin.org The alkanes can then be hydroxylated by mid-chain alkane hydroxylases (MAH), which are cytochrome P450 enzymes, to produce secondary alcohols. frontiersin.org These secondary alcohols can be further oxidized to form ketones. frontiersin.orgoup.com

The balance between these two pathways is a critical factor in determining the final chemical composition and physical properties of the cuticular wax.

Microbial Biosynthesis of Long-Chain Alcohols (e.g., via engineered oleaginous microorganisms)

The biosynthetic capabilities of microorganisms offer a promising alternative for the production of long-chain alcohols. Metabolic engineering has been employed to develop microbial strains capable of producing these valuable compounds from renewable feedstocks. nih.govd-nb.info

Generally, the production of linear-chain alcohols in engineered microbes utilizes the fatty acid biosynthesis pathway. nih.gov This involves introducing heterologous genes that encode for enzymes capable of converting intermediates of the host's fatty acid metabolism into fatty alcohols. For example, fatty acyl-CoA reductases (FARs) from various organisms can be expressed in host microbes like Escherichia coli or yeast to produce fatty alcohols. google.com

Key strategies in engineering microbial production of long-chain alcohols include:

Introducing a fatty acyl-CoA reductase (FAR): This enzyme directly converts fatty acyl-CoAs to primary alcohols. google.com

Co-expression of an acyl-ACP reductase and an aldehyde-deformylating oxygenase: This combination can also lead to the production of long-chain alcohols and alkanes. osti.gov

Bypassing host regulatory mechanisms: Introducing a type-I fatty acid synthase from another bacterium can circumvent the host's native fatty acid synthesis regulation, potentially increasing the yield of acyl-ACP-derived products. osti.gov

Modular pathway engineering: This approach involves optimizing different modules of the biosynthetic pathway, such as precursor supply and the alcohol-producing module, to improve titers and product specificity. d-nb.inforesearchgate.net

While the production of straight long-chain fatty alcohols has been achieved, the biosynthesis of branched long-chain fatty alcohols has also been a target of metabolic engineering. d-nb.inforesearchgate.net

Environmental and Physiological Factors Influencing Tricosanol Biosynthesis

The production of 10-tricosanol and other cuticular wax components is not static but is dynamically regulated in response to various environmental and physiological stimuli.

Salinity Stress: High salinity is a significant environmental stressor that can impact plant growth and development. mdpi.comnih.gov In response to salt stress, some plants have been observed to increase the thickness of their cuticle and the total amount of cuticular wax. mdpi.comnih.gov For example, in Salicornia europaea, treatment with 600 mM NaCl resulted in a significant increase in the total wax load. mdpi.comnih.gov The composition of the wax can also be altered, with a notable increase in the proportion of alcohols. mdpi.comnih.gov The upregulation of genes encoding FARs under salt stress suggests an enhanced synthesis of primary alcohols as a protective mechanism. mdpi.comnih.gov

Fungal Infection: The plant cuticle serves as the first line of defense against pathogenic fungi. frontiersin.orgmdpi.com In response to fungal infection, plants can alter the composition and amount of their cuticular wax. frontiersin.org Some studies have shown that fruits increase their cuticle load in response to fungal pathogens. frontiersin.org For instance, grape berries infected with Botrytis cinerea showed an accumulation of saturated long-chain fatty acids and an upregulation of genes related to lipid and wax biosynthesis. frontiersin.org This suggests that an increase in the precursors for compounds like 10-tricosanol is part of the plant's defense response. Furthermore, some components of cuticular wax, such as n-alkanes and fatty acids, have been shown to have antifungal properties. frontiersin.org

The following table summarizes the key enzymes and pathways involved in the biosynthesis of tricosanols.

Process Key Enzyme(s) Substrate(s) Product(s) Cellular Location
Fatty Acid Elongation Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR)C16/C18 Acyl-CoA, Malonyl-CoAVery-Long-Chain Acyl-CoAs (e.g., C23-CoA)Endoplasmic Reticulum
Primary Alcohol Production Fatty Acyl-CoA Reductase (FAR)Very-Long-Chain Acyl-CoAPrimary Alcohols (e.g., 10-Tricosanol)Endoplasmic Reticulum
Alkane/Ketone Production Aldehyde Decarbonylase, Mid-chain Alkane Hydroxylase (MAH)Very-Long-Chain Acyl-CoAAlkanes, Secondary Alcohols, KetonesEndoplasmic Reticulum

Synthetic Methodologies and Chemical Derivatization of Tricosanols

Laboratory Synthesis Routes for Tricosanol (e.g., from behenic acid via Arndt-Eistert synthesis)

A classic and effective method for elongating a carboxylic acid by a single carbon is the Arndt-Eistert synthesis. organic-chemistry.orgmasterorganicchemistry.com This homologation reaction is particularly useful for preparing long-chain acids that can subsequently be reduced to their corresponding primary alcohols. wikipedia.org The synthesis of 1-tricosanol (B1205550) from behenic acid (docosanoic acid) serves as a prime example of this strategy. cdnsciencepub.comcdnsciencepub.com

The process begins with the conversion of the starting carboxylic acid, behenic acid (C22), into its more reactive acid chloride. organic-chemistry.orgscribd.com This is typically achieved by treatment with thionyl chloride (SOCl₂). The resulting behenoyl chloride is then reacted with diazomethane (B1218177) (CH₂N₂) in excess. wikipedia.orgcdnsciencepub.com In this step, one equivalent of diazomethane acts as a nucleophile, displacing the chloride to form an α-diazoketone intermediate. organic-chemistry.orgmasterorganicchemistry.com A second equivalent of diazomethane is necessary to neutralize the hydrogen chloride (HCl) byproduct, preventing the formation of undesired chloromethyl ketone side-products. wikipedia.org

The key step of the synthesis is the Wolff rearrangement of the α-diazoketone. organic-chemistry.org This rearrangement is typically catalyzed by a metal catalyst, such as silver(I) oxide (Ag₂O), or can be induced thermally or photochemically. The catalyst facilitates the loss of dinitrogen gas (N₂) and the 1,2-rearrangement of the alkyl chain to form a ketene (B1206846) intermediate. masterorganicchemistry.comscribd.com This highly reactive ketene is then treated with a nucleophile. In the presence of water, the ketene is hydrolyzed to produce tricosanoic acid (C23). organic-chemistry.org

Finally, the newly formed tricosanoic acid is reduced to the target primary alcohol, 1-tricosanol. A common and efficient method for this reduction is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. cdnsciencepub.comcdnsciencepub.com This multi-step sequence effectively transforms a C22 acid into a C23 alcohol.

Table 1: Key Stages of 1-Tricosanol Synthesis via Arndt-Eistert Homologation

StepStarting MaterialReagent(s)ProductPurpose
1Behenic Acid (C₂₂H₄₄O₂)Thionyl Chloride (SOCl₂)Behenoyl ChlorideActivation of the carboxylic acid. organic-chemistry.orgscribd.com
2Behenoyl ChlorideDiazomethane (CH₂N₂)α-DiazoketoneIntroduction of a diazoacetyl group. masterorganicchemistry.com
3α-DiazoketoneSilver(I) Oxide (Ag₂O), Water (H₂O)Tricosanoic Acid (C₂₃H₄₆O₂)Wolff rearrangement to form a ketene, followed by hydrolysis. organic-chemistry.org
4Tricosanoic AcidLithium Aluminum Hydride (LiAlH₄)1-Tricosanol (C₂₃H₄₈O)Reduction of the carboxylic acid to the primary alcohol. cdnsciencepub.com

Preparation of Tricosanol Isomers and Analogs

The synthesis of specific tricosanol isomers, such as the titular 10-tricosanol, and related analogs requires distinct synthetic strategies, often involving the coupling of smaller carbon fragments. While primary alcohols like 1-tricosanol are accessible via homologation of fatty acids, the synthesis of secondary alcohols involves creating a C-C bond at a specific internal position of the carbon chain.

A general and powerful method for preparing secondary alcohols is the Grignard reaction. To synthesize 10-tricosanol, for example, one could react nonylmagnesium bromide (a 9-carbon Grignard reagent) with tetradecanal (B130844) (a 14-carbon aldehyde). The nucleophilic attack of the Grignard reagent on the aldehyde carbonyl group, followed by an aqueous workup, would yield the target 10-tricosanol.

Other isomers, like 2-tricosanol, can be prepared from corresponding ketones. Tricosan-2-one is a known derivative that can be synthesized, for instance, through the oxidation of tricosanol. lookchem.com Subsequent reduction of the ketone (e.g., using sodium borohydride (B1222165) or LiAlH₄) would yield 2-tricosanol.

Furthermore, structural analogs of tricosanols have been synthesized for various research purposes. For instance, the synthesis of 9-methyltricosan-1-ol, an analog with a branched chain, has been reported. sci-hub.se The preparation of triglyceride analogs where the glycerol (B35011) backbone is replaced by a cyclopentanetriol moiety also demonstrates the chemical versatility in creating lipid-like structures with modified cores. nih.gov

Table 2: Structural Comparison of Selected Tricosanol Isomers

Isomer NameCAS NumberMolecular FormulaCanonical SMILES
1-Tricosanol3133-01-5 foodb.caC₂₃H₄₈OCCCCCCCCCCCCCCCCCCCCCCO foodb.ca
10-Tricosanol39754-84-2 guidechem.comnih.govC₂₃H₄₈OCCCCCCCCCCCCCC(CCCCCCCCC)O guidechem.com
2-Tricosanone (precursor to 2-Tricosanol)7320-54-9 lookchem.comC₂₃H₄₆OCCCCCCCCCCCCCCCCCCCCC(=O)C lookchem.com

Chemical Modifications for Structural Elucidation and Functional Probes

Chemical modification of the hydroxyl group in tricosanols is a crucial step for structural analysis and for creating functional probes. These derivatizations alter the molecule's polarity and volatility, often facilitating analysis by techniques like gas chromatography-mass spectrometry (GC-MS).

Acetylation: The conversion of the alcohol to its corresponding acetate (B1210297) ester is a common derivatization. 1-Tricosanol can be acetylated by refluxing with acetyl chloride in the presence of a few drops of pyridine. cdnsciencepub.com The resulting 1-tricosanyl acetate is a less polar derivative with distinct chromatographic and mass spectrometric properties. cdnsciencepub.com Modern methods for acetylation utilize reagents like acetic anhydride (B1165640) in the presence of a catalyst, such as silver triflate (AgOTf), which can proceed under mild, solvent-free conditions to give high yields. organic-chemistry.org

Silylation: For GC-MS analysis of fatty alcohols, silylation is a widely used technique. The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether, which is more volatile and thermally stable than the parent alcohol. This derivatization is typically performed by reacting the alcohol with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane in pyridine. nih.govdss.go.thresearchgate.net This procedure is standard for the analysis of policosanols, including tricosanol, in natural extracts. core.ac.uk

Bromination: The conversion of the hydroxyl group to a bromide can serve as a step towards further functionalization or for creating specific analytical standards. While direct bromination of the alcohol can be achieved with reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃), other methods can introduce bromine elsewhere in the molecule. For example, the synthesis of 11-(bromomethyl)tricosane (B1632206) demonstrates the introduction of a bromine atom on a methyl group attached to the chain, creating a functionalized analog. guidechem.com The reaction of N-bromoamides with unsaturated compounds can also be a route to introduce bromine atoms into a molecule. dss.go.th

Table 3: Common Chemical Modifications of Tricosanols

ModificationTypical Reagent(s)ProductPrimary Application
AcetylationAcetyl chloride/pyridine or Acetic anhydride/AgOTf cdnsciencepub.comorganic-chemistry.orgTricosanyl acetateStructural elucidation, preparation of less polar derivatives. cdnsciencepub.com
SilylationBSTFA or HMDS/TMCS/Pyridine nih.govdss.go.thTricosanyl-TMS etherIncrease volatility and thermal stability for GC-MS analysis. researchgate.netcore.ac.uk
BrominationHBr or PBr₃BromotricosaneCreating a reactive intermediate for further synthesis or functional probes.

Ecological and Biological Significance of Tricosanols

Functions in Plant Adaptation and Defense Mechanisms

Long-chain alcohols, including tricosanols, are crucial constituents of the plant cuticle, the outermost protective layer of the epidermis. This waxy layer is a plant's first line of defense against a multitude of environmental challenges.

Contribution to Epidermal Barrier Integrity and Stress Tolerance

The plant cuticle, composed of cutin and embedded and overlaid cuticular waxes, serves as a primary barrier against uncontrolled water loss, thereby preventing desiccation. nih.govunileon.es Cuticular waxes are complex mixtures of hydrophobic compounds, including alkanes, primary and secondary alcohols, aldehydes, ketones, and esters, derived from very-long-chain fatty acids (C20–C40). annualreviews.orgfrontiersin.org These waxes are critical for maintaining the integrity of the epidermal barrier. nih.govunileon.es

The composition and structure of the cuticular wax can be influenced by environmental stressors. For instance, drought stress has been shown to trigger an increased deposition of waxes in many plant species. researchgate.net This adaptive response helps to reinforce the cuticle's function as a water permeability barrier. wikipedia.org

Furthermore, the cuticle plays a role in protecting plants from harmful ultraviolet (UV) radiation. frontiersin.org While excessive UV-B radiation can be damaging to plants, some plants can acclimate by altering their metabolism and morphology, which can involve changes in cuticular wax composition. frontiersin.org The accumulation of certain compounds in the cuticle can act as a sunscreen, mitigating the damaging effects of UV radiation. frontiersin.org Although direct evidence for 10-Tricosanol's role is not available, the presence of long-chain secondary alcohols in cuticular waxes suggests their contribution to this protective function. unileon.esfrontiersin.org

FeatureDescriptionRelevant Compounds
Epidermal Barrier The outermost layer of the plant, providing protection against water loss and external stressors.Cutin, Cuticular Waxes (including long-chain alcohols)
Stress Tolerance The ability of a plant to withstand and adapt to unfavorable environmental conditions like drought and UV radiation.Very-long-chain fatty acids, Alkanes, Primary and Secondary Alcohols

Involvement in Biotic Interactions and Pathogen Response

The plant cuticle is not only a physical shield but also a key player in the interactions between plants and pathogens. frontiersin.org The composition of cuticular waxes can either deter or facilitate pathogen infection. nih.gov For the necrotrophic fungus Botrytis cinerea, which causes grey mold disease in numerous plant species, the cuticle is the first barrier to overcome. frontiersin.org

Research has shown that alterations in the composition of cuticular wax can significantly impact a plant's susceptibility to B. cinerea. For example, some studies have revealed that certain triterpenoid (B12794562) saponins (B1172615) found in plants can act as susceptibility factors, promoting the pathogenicity of B. cinerea. nih.gov Conversely, some fatty acid-derived molecules can induce plant defense responses. annualreviews.org While specific studies on the direct interaction between 10-Tricosanol and B. cinerea are lacking, the general role of cuticular lipids in plant-pathogen interactions is well-established. frontiersin.orgnih.gov Changes in the levels of various lipid components, which could include secondary alcohols like 10-Tricosanol, may influence the outcome of an attempted infection by B. cinerea. nih.gov

Role as Bioactive Secondary Metabolites in Natural Environments

Tricosanols and other long-chain fatty alcohols are classified as secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions. There is evidence that 1-Tricosanol (B1205550), an isomer of 10-Tricosanol, possesses antimicrobial properties.

While direct studies on the bioactivity of 10-Tricosanol are not widely available, related compounds have been identified in various plant and even insect species, suggesting their participation in ecological interactions. For example, 9-Tricosanol, another isomer, has been detected in the volatile compounds of stink bugs (Tessaratoma papillosa). mdpi.com The presence of such compounds in diverse organisms points to their potential roles as bioactive agents in their respective environments.

Implications in Interspecific Chemical Signaling

Chemical communication is a vital aspect of the interactions between different species. Semiochemicals are signaling chemicals that mediate these interactions. Long-chain alcohols are among the diverse group of organic compounds that can function as semiochemicals, including pheromones. researchgate.net

While research into the specific role of 10-Tricosanol as a semiochemical is not documented, the involvement of structurally similar long-chain alcohols in insect communication is known. researchgate.netncsu.edu For instance, certain fatty acid derivatives have been identified as components of aggregation pheromones in Drosophila melanogaster. oup.com Floral scents, which are complex mixtures of volatile organic compounds including alcohols, play a crucial role in attracting pollinators. nih.govpurdue.edu Given the structural properties of 10-Tricosanol, it is plausible that it or its derivatives could play a role in chemical signaling in certain ecological contexts, though further research is needed to confirm such functions.

Advanced Analytical Approaches for Tricosanol Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of 10-tricosanol from other components in a mixture. Both gas chromatography and thin-layer chromatography play crucial roles in its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for both the qualitative and quantitative analysis of 10-tricosanol. plos.org In early analyses of complex mixtures like sugarcane wax, GC-MS was instrumental in identifying the presence of various long-chain alcohols, including tricosanol.

For a successful GC-MS analysis of 10-tricosanol, specific instrumental conditions are required. A typical analysis might utilize a capillary column, such as an Agilent HP-5MS (30 m × 250 mm × 0.25 μm), with helium as the carrier gas. The oven temperature is programmed to increase in stages to ensure the effective separation of compounds with different boiling points. For instance, a program might start at 50°C, ramp to 160°C, and then increase to 280°C. mdpi.com The mass spectrometer is typically operated in full scan mode with electron ionization at 70 eV. mdpi.com

The identification of 10-tricosanol is achieved by comparing its mass spectrum and retention time with those of known standards and library data, such as the NIST Mass Spectral Database. plos.orgmdpi.com Quantitative analysis often involves the use of an internal standard, such as 1-eicosanol (B7800029) or docosane, to ensure accuracy. internationaloliveoil.orgoup.comusda.gov For example, in the analysis of plant cuticular waxes, a known amount of tricosanol is added as an internal standard to quantify other wax constituents. usda.gov

Table 1: Illustrative GC-MS Parameters for 10-Tricosanol Analysis

Parameter Value
Column Agilent HP-5MS (30 m x 250 mm x 0.25 µm) mdpi.com
Carrier Gas Helium mdpi.com
Injection Mode Splitless mdpi.com
Injector Temperature 280 °C mdpi.com
Oven Program 50°C (1 min), then 15°C/min to 160°C, then 5°C/min to 280°C (hold 5 min) mdpi.com
MS Ionization Electron Ionization (EI) at 70 eV mdpi.com
Scan Mode Full Scan (e.g., 50-500 amu) mdpi.com
Internal Standard 1-Eicosanol internationaloliveoil.org or Docosane oup.com

Thin-Layer Chromatography (TLC) in Isolation and Purity Assessment

Thin-layer chromatography (TLC) is a versatile, rapid, and cost-effective technique used for the preliminary separation and assessment of purity of 10-tricosanol. umass.edupitt.eduglobalresearchonline.net It operates on the principle of separating compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). globalresearchonline.net

In the context of 10-tricosanol, TLC is often used as a preparative step to isolate the alcohol fraction from a complex lipid extract before further analysis by techniques like GC-MS. gerli.com For instance, after saponification of an oil, the unsaponifiable matter can be subjected to TLC on a silica gel plate with a mobile phase like hexane/ethanol (B145695) (65:35, v/v). gerli.com The separated bands, corresponding to aliphatic alcohols, can be visualized under UV light after spraying with a fluorescent dye like primuline. gerli.com These bands are then scraped from the plate and the compounds are extracted. gerli.com

TLC is also a valuable tool for monitoring the purity of 10-tricosanol during its isolation and purification. researchgate.net By comparing the migration of the sample to that of a known standard on the same plate, the presence of impurities can be readily detected. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a key parameter in TLC analysis.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of 10-tricosanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules, including the stereochemistry of 10-tricosanol. While detailed NMR data specifically for 10-tricosanol is not extensively available in the provided search results, the principles of NMR can be applied. Both ¹H NMR and ¹³C NMR spectra would provide crucial information. For instance, in the ¹H NMR spectrum, the proton attached to the carbon bearing the hydroxyl group would exhibit a characteristic chemical shift and splitting pattern. The integration of the signals would correspond to the number of protons in different chemical environments. ¹³C NMR spectroscopy would show a distinct signal for each unique carbon atom in the molecule, with the carbon attached to the hydroxyl group appearing at a specific downfield shift. nih.gov

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Determination

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wikipedia.org For 10-tricosanol, the IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. libretexts.orgspecac.com Another significant absorption would be the C-O stretching vibration, typically appearing in the 1050-1260 cm⁻¹ region. libretexts.org The spectrum would also show C-H stretching vibrations around 2850-3000 cm⁻¹. libretexts.org

Mass spectrometry (MS), often coupled with GC, provides the molecular weight and fragmentation pattern of 10-tricosanol. The molecular weight of 10-tricosanol is 340.6 g/mol . nih.gov The electron ionization (EI) mass spectrum of 1-tricosanol (B1205550), a related isomer, is available in the NIST database and can provide insights into the fragmentation patterns expected for long-chain alcohols. nist.govnist.gov

Table 2: Key Spectroscopic Data for the Characterization of Long-Chain Alcohols like 10-Tricosanol

Spectroscopic Technique Key Feature Characteristic Signal/Value
Infrared (IR) Spectroscopy O-H Stretch Strong, broad band at 3200-3500 cm⁻¹ libretexts.orgspecac.com
C-O Stretch 1050-1260 cm⁻¹ libretexts.org
C-H Stretch ~2850-3000 cm⁻¹ libretexts.org
Mass Spectrometry (MS) Molecular Weight 340.6 g/mol nih.gov
Fragmentation Pattern Characteristic ions resulting from the cleavage of the long alkyl chain
¹³C NMR Spectroscopy Carbonyl Carbon Specific chemical shift for the carbon attached to the -OH group nih.gov
¹H NMR Spectroscopy Hydroxyl Proton Characteristic chemical shift and splitting pattern nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Detection (e.g., Trimethylsilyl (B98337) Ethers)

Effective sample preparation is critical for the accurate analysis of 10-tricosanol, especially when it is present in complex biological matrices like plant waxes. A common initial step is saponification, which involves heating the sample with an ethanolic potassium hydroxide (B78521) solution to break down esters and release the free alcohols. gerli.comdss.go.th The unsaponifiable matter, containing the alcohols, is then extracted with a non-polar solvent like petroleum ether or hexane. gerli.comdss.go.th

To improve the volatility and thermal stability of 10-tricosanol for GC analysis, a derivatization step is often employed. The most common method is the conversion of the alcohol to its trimethylsilyl (TMS) ether. researchgate.net This is typically achieved by reacting the alcohol with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane in pyridine. gerli.comdss.go.thcopernicus.org This derivatization replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl group, leading to sharper peaks and improved chromatographic separation. researchgate.netlibretexts.org The resulting TMS ethers are then directly analyzed by GC-MS. gerli.comcopernicus.org

Emerging Research Frontiers and Future Perspectives on Tricosanol

Discovery of Novel Biosynthetic Genes and Regulatory Networks

The biosynthesis of very-long-chain fatty alcohols (VLCFAs) is a multi-step process that begins with the elongation of C16 or C18 fatty acid precursors within the endoplasmic reticulum. nih.gov This elongation is carried out by a fatty acid elongase (FAE) complex, which includes several key enzymes. While the pathways for primary alcohols are relatively well-understood, the route to secondary alcohols like 10-Tricosanol involves additional, specialized enzymatic steps.

The formation of secondary alcohols is believed to occur via the alkane-forming pathway. In this pathway, very-long-chain acyl-CoAs are first converted to alkanes. Subsequently, a specific enzyme hydroxylates a carbon atom within the alkane chain. plos.org Research in Arabidopsis thaliana has identified the cytochrome P450 enzyme, midchain alkane hydroxylase 1 (MAH1) , as the key catalyst for converting long-chain alkanes into secondary alcohols and ketones. researchgate.netnih.gov The MAH1 gene is responsible for introducing a hydroxyl group onto a methylene (B1212753) unit in the middle of an alkane molecule. researchgate.netuniprot.org It is hypothesized that an analogous enzymatic system is responsible for producing 10-Tricosanol from its parent alkane, tricosane (B166399).

Future research is focused on identifying the specific MAH1 homologues and other associated genes in various species that produce 10-Tricosanol. The regulation of these biosynthetic pathways is also a critical area of investigation. Transcription factors are known to control the expression of genes involved in the synthesis of cuticular lipids. For instance, transcription factors like MYB44 have been shown to regulate alcohol dehydrogenase genes, which are involved in some secondary metabolite pathways. nih.govoup.com Identifying the specific regulatory networks that control the expression of hydroxylases and elongases will be crucial for understanding how organisms modulate the production of 10-Tricosanol in response to developmental or environmental cues.

Table 1: Key Enzymes and Genes in Secondary Fatty Alcohol Biosynthesis
Gene/Enzyme ClassSpecific ExampleFunctionOrganism StudiedReference
Midchain Alkane HydroxylaseMAH1 (CYP96A15)Catalyzes the hydroxylation of alkanes to form secondary alcohols and ketones.Arabidopsis thaliana nih.govuniprot.org
Fatty Acyl-CoA ReductaseCER4Reduces very-long-chain acyl-CoAs to primary alcohols (part of a parallel pathway).Arabidopsis thaliana plos.org
Alkane Biosynthesis ProteinCER1/CER3Involved in the decarbonylation pathway to produce long-chain alkanes from fatty acyl-CoAs.Arabidopsis thaliana plos.org
Transcription FactorMYB44Regulates alcohol dehydrogenase genes, indicating a potential class of regulators for alcohol biosynthesis.Lauraceae family nih.gov

Investigation of Underexplored Ecological and Biological Roles

While primary fatty alcohols are well-known components of plant waxes that prevent water loss, the specific roles of secondary alcohols like 10-Tricosanol are less defined but likely significant. researchgate.netresearchgate.net These compounds are found in the cuticular lipids of both plants and insects, where they contribute to the physical and chemical properties of this protective outer layer. mdpi.com

In insects, the composition of cuticular lipids, including secondary alcohols, is critical not only for preventing desiccation but also for chemical communication. cambridge.orgmdpi.com For example, esters of secondary alcohols are major components of the cuticular lipids in some grasshopper species, and their presence significantly lowers the melting point of the surface wax. oup.com This alteration of physical properties can impact the insect's water balance at different environmental temperatures. Furthermore, long-chain hydrocarbons and their derivatives can act as semiochemicals, mediating interactions such as host-plant recognition, species and sex recognition, and aggregation. mdpi.comfrontiersin.org It is plausible that 10-Tricosanol or its esters could serve as pheromones or kairomones in certain insect species, a hypothesis that warrants further investigation.

In plants, secondary alcohols contribute to the complex architecture of the epicuticular wax layer. This layer serves as a primary defense against environmental stressors, including UV radiation, pathogen attack, and herbivory. nih.gov The specific blend of lipids can deter feeding or oviposition by insect herbivores. researchgate.netmdpi.com Future research will likely focus on deciphering the precise contribution of 10-Tricosanol to these defensive properties and its role in mediating plant-insect interactions. proquest.comethz.chutrgv.eduscielo.br

Methodological Advancements for Precise Isomer Discrimination and Quantification

A significant challenge in studying 10-Tricosanol is distinguishing it from its numerous positional isomers (e.g., 1-Tricosanol (B1205550), 2-Tricosanol, etc.) and quantifying it accurately in complex biological matrices. Standard gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing fatty alcohols, but isomers often exhibit similar retention times and mass spectra, making definitive identification difficult. rsc.orgresearchgate.netrsc.org

To overcome this, advanced analytical strategies are being developed. These include:

High-Resolution GC: Utilizing longer capillary columns or columns with specialized stationary phases can improve the chromatographic separation of isomers. sigmaaldrich.com

Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the initial ion and analyzing the resulting product ions. Positional isomers can sometimes yield unique fragmentation patterns that allow for their differentiation. numberanalytics.com

Chemical Derivatization: Converting the alcohol's hydroxyl group into a bulkier derivative can accentuate structural differences, leading to better separation in GC or altered fragmentation in MS. Silylation is a common derivatization method for alcohols. rsc.orgrsc.org

Novel Ionization and Dissociation Techniques: Methods like ozone-induced dissociation (OzID) and ultraviolet photodissociation (UVPD) can cleave molecules at specific locations, such as double bonds or near functional groups, providing detailed structural information that is not available from conventional methods. rsc.orgnih.govresearchgate.net

Future progress in this area will depend on integrating these advanced MS techniques with sophisticated chromatographic separations and developing statistical frameworks to confidently identify isomers based on subtle differences in their mass spectra. nih.gov

Table 2: Advanced Methods for Isomer Discrimination of Long-Chain Alcohols
TechniquePrincipleApplication to Isomer AnalysisReference
Gas Chromatography-Mass Spectrometry (GC-MS)Separates compounds based on volatility and boiling point, followed by ionization and mass analysis.Standard method for fatty alcohol analysis, but often insufficient for positional isomers without derivatization or specialized columns. rsc.orgrsc.org
Tandem Mass Spectrometry (MS/MS)Isolates and fragments a specific ion to generate a secondary mass spectrum.Can reveal structural differences through unique fragmentation patterns of isomers. numberanalytics.com
Ozone-Induced Dissociation (OzID)Uses ozone to cleave C=C double bonds, but principles can be adapted for other functional groups.Highly effective for determining double bond positions; emerging applications for other isomer types. rsc.org
Ultraviolet Photodissociation (UVPD)Uses high-energy photons to induce fragmentation.Can cleave bonds adjacent to functional groups, providing diagnostic fragments for positional isomers. nih.gov
Chemical DerivatizationModifies a functional group to alter the molecule's analytical properties.Improves chromatographic separation and can lead to isomer-specific fragmentation in MS. rsc.org

Interdisciplinary Applications in Chemical Ecology and Sustainable Bioproduction

The knowledge gained from studying the biosynthesis and ecological roles of 10-Tricosanol opens doors to exciting interdisciplinary applications. In chemical ecology , a deeper understanding of its function as a semiochemical could lead to the development of novel, sustainable pest management strategies. For example, if 10-Tricosanol is identified as an insect attractant, it could be used in "attract-and-kill" traps or to monitor pest populations. frontiersin.org Conversely, if it acts as a deterrent, it could inform the breeding of crops with enhanced resistance to herbivores.

In the realm of sustainable bioproduction , there is growing interest in using engineered microorganisms as "cell factories" to produce valuable chemicals like fatty alcohols. nih.govnih.govmdpi.com This approach offers a renewable alternative to synthesis from petroleum feedstocks. researchgate.net By identifying the complete biosynthetic pathway for 10-Tricosanol, including the specific hydroxylase and regulatory genes, scientists can assemble these pathways in industrial microbes like Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govfrontiersin.org Future work will involve optimizing these engineered strains by overcoming metabolic bottlenecks, improving precursor supply, and mitigating product toxicity to achieve commercially viable production titers. mdpi.comosti.gov The successful bioproduction of a specific secondary alcohol like 10-Tricosanol would represent a significant achievement in metabolic engineering, paving the way for the sustainable synthesis of a wide range of specialty oleochemicals.

Q & A

Q. How can researchers resolve contradictions in reported solubility profiles of 10-Tricosanol across different solvents?

  • Contradiction Analysis : Replicate conflicting studies under identical conditions (temperature, solvent grade, agitation methods). Apply Hansen Solubility Parameters (HSP) to model polarity/dispersion interactions. Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify solubility limits .
  • Peer Consultation : Engage with authors of divergent studies to identify potential variables (e.g., batch purity, crystallization kinetics) .

Q. What advanced computational methods are suitable for predicting 10-Tricosanol’s pharmacokinetic properties?

  • In Silico Workflow : Use molecular dynamics (MD) simulations to model membrane permeability. Validate predictions with experimental Caco-2 cell monolayer assays. Apply Quantitative Structure-Activity Relationship (QSAR) models trained on homologous compounds to estimate logP and bioavailability .
  • Limitations : Address force field parameterization challenges for long-chain alcohols in MD simulations by benchmarking against experimental diffusion coefficients .

Q. How should researchers design longitudinal studies to evaluate 10-Tricosanol’s chronic toxicity in ecological systems?

  • Study Framework : Use microcosm models to simulate environmental exposure. Monitor biomarkers (e.g., lipid peroxidation in Daphnia magna) at intervals aligned with the compound’s half-life. Include abiotic controls to distinguish chemical toxicity from environmental stressors .
  • Data Triangulation : Combine LC-MS/MS quantification of 10-Tricosanol residues with metatranscriptomic analysis of microbial communities to assess ecosystem-wide impacts .

Methodological Best Practices

  • Literature Review : Prioritize studies indexed in PubMed, Web of Science, or Scopus. Exclude non-peer-reviewed sources (e.g., ) .
  • Data Presentation : Adopt the CRediT taxonomy for author contributions and MIAME standards for experimental metadata .
  • Conflict Mitigation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.